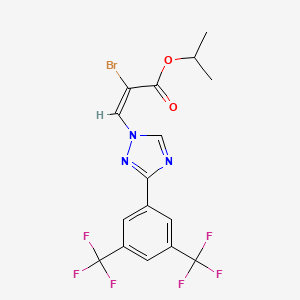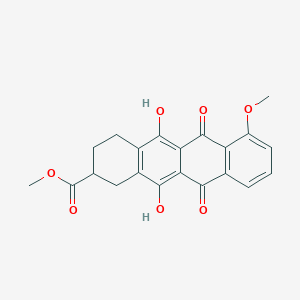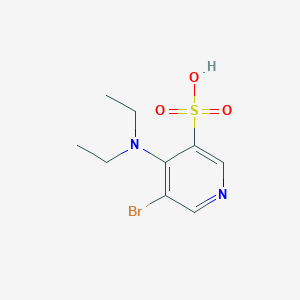
Zataroside B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zataroside B involves the extraction from natural sources, particularly from the plant Zataria multiflora . The extraction process typically involves the use of hydroethanolic solvents to obtain the compound in its pure form . The reaction conditions for the synthesis include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of advanced extraction techniques such as supercritical fluid extraction to enhance yield and purity . The extracted compound is then purified using chromatographic methods to obtain this compound with a purity of ≥90% .
化学反应分析
Types of Reactions
Zataroside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The glycoside moiety can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides . These products have varying biological activities and applications in different fields .
科学研究应用
Zataroside B has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other glycoside derivatives.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the production of nutraceuticals and natural products.
作用机制
The mechanism of action of Zataroside B involves its interaction with specific molecular targets and pathways. It is believed to inhibit the growth of parasites by interfering with the synthesis of pyrimidine nucleotides or by altering membrane permeability . Additionally, this compound has been shown to inhibit tumor cell proliferation and exhibit anticancer activity in animal models .
相似化合物的比较
Similar Compounds
Similar compounds to Zataroside B include:
- Dianchinenoside B
- Polystachoside
- Licoagroside B
- 7-Hydroxy-6-methoxydihydroflavonol
Uniqueness
This compound is unique due to its specific glycoside structure and its broad spectrum of biological activities. Unlike other similar compounds, this compound has shown significant potential in inhibiting tumor cell proliferation and exhibiting antifungal properties .
属性
分子式 |
C16H24O7 |
|---|---|
分子量 |
328.36 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methyl-5-propan-2-ylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O7/c1-7(2)9-5-11(8(3)4-10(9)18)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI 键 |
XFPSRAYOBUHKRV-IBEHDNSVSA-N |
手性 SMILES |
CC1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C)O |
规范 SMILES |
CC1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



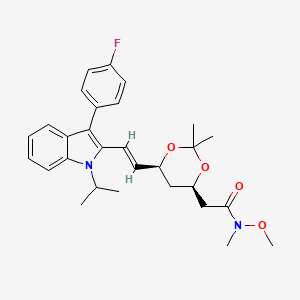

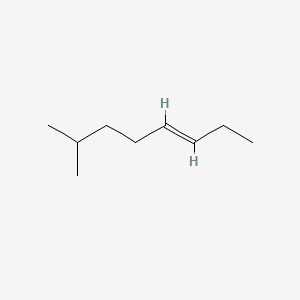


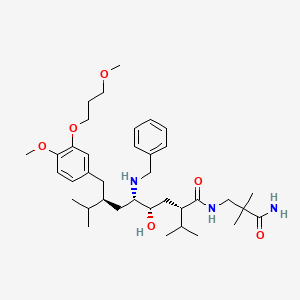
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)


